3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}pyrazolo[1,5-a]pyrimidine
Description
3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}pyrazolo[1,5-a]pyrimidine is a complex heterocyclic compound. Its chemical structure comprises a pyrazole ring fused with a pyrimidine ring . The presence of the methoxybenzoyl group and the piperazinyl moiety adds functional diversity to this scaffold. This compound has garnered significant attention in medicinal chemistry due to its potential applications as an antitumor agent and its intriguing photophysical properties .
2.
Synthesis Analysis
Several synthetic approaches have been explored for the preparation of this functional scaffold. Researchers have developed diverse synthesis pathways to enhance structural diversity and post-functionalization. Notably, copper-catalyzed reactions and 1,3-dipolar cycloadditions have been employed to construct pyrazolo[1,5-a]pyrimidine derivatives . These methods aim to optimize efficiency, minimize waste, and utilize cost-effective reagents.
3.
Molecular Structure Analysis
The molecular structure of This compound features a fused, rigid, and planar system. The pyrazole and pyrimidine rings form a privileged scaffold, allowing for versatile modifications at the periphery. These structural variations are crucial for drug design and combinatorial library development .
4.
Chemical Reactions Analysis
The compound’s reactivity and transformations remain an active area of research. Researchers continue to explore efficient synthetic routes, environmentally friendly processes, and applications. Notably, the compound’s potential as an anticancer agent and enzymatic inhibitor has been investigated .
6.
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-26-17-6-3-2-5-16(17)19(25)23-11-9-22(10-12-23)14-15-13-21-24-8-4-7-20-18(15)24/h2-8,13H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXLLOHXUUQAKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=C4N=CC=CN4N=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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